molecular formula C12H12O5 B192595 Dimethylfraxetin CAS No. 6035-49-0

Dimethylfraxetin

Cat. No.: B192595
CAS No.: 6035-49-0
M. Wt: 236.22 g/mol
InChI Key: RAYQKHLZHPFYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylfraxetin, also known as 6,7,8-trimethoxycoumarin, is a natural coumarin derivative. It is commonly found in plants such as Pittosporum illicioides, Garcinia multiflora, and Cryptocarya bracteolata. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .

Scientific Research Applications

Mechanism of Action

Target of Action

Dimethylfraxetin, also known as 6,7,8-Trimethoxycoumarin, primarily targets Carbonic Anhydrase (CA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various physiological processes including pH regulation, CO2 transport, and ion transport .

Mode of Action

This compound acts as an inhibitor of Carbonic Anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt the balance of pH and ion transport in cells, leading to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbonic anhydrase pathway. By inhibiting the activity of carbonic anhydrase, this compound can disrupt the balance of pH and ion transport in cells . This can lead to a variety of downstream effects, depending on the specific type of cell and the role of carbonic anhydrase in its physiology .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given the wide range of physiological processes that involve carbonic anhydrase. For instance, it has been found to have anti-inflammatory, antioxidant, anticancer, and antimicrobial properties . These effects are likely due to the compound’s ability to disrupt the normal function of cells by inhibiting carbonic anhydrase .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the activity of carbonic anhydrase and thus the efficacy of this compound as an inhibitor . Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound.

Safety and Hazards

Dimethylfraxetin is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is also classified as a Combustible Solid under storage class code 11 .

Future Directions

While specific future directions for Dimethylfraxetin were not found in the search results, it’s worth noting that the study of natural products like this compound often involves exploring their potential therapeutic applications. For instance, one study evaluated the effect of this compound on haloperidol-induced catalepsy and psychotic behaviors provoked with a glutamatergic antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylfraxetin can be synthesized through various methods. One common synthetic route involves the methylation of fraxetin (7,8-dihydroxy-6-methoxycoumarin) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from natural sources. The plants containing this compound are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Dimethylfraxetin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high potency as a carbonic anhydrase inhibitor, with a Ki value of 0.0097 μM. This makes it one of the most potent natural inhibitors of this enzyme, providing a unique advantage in research and potential therapeutic applications .

Properties

IUPAC Name

6,7,8-trimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYQKHLZHPFYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209112
Record name Dimethylfraxetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-49-0
Record name 6,7,8-Trimethoxycoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6035-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylfraxetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylfraxetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylfraxetin
Reactant of Route 2
Reactant of Route 2
Dimethylfraxetin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethylfraxetin
Reactant of Route 4
Reactant of Route 4
Dimethylfraxetin
Reactant of Route 5
Reactant of Route 5
Dimethylfraxetin
Reactant of Route 6
Reactant of Route 6
Dimethylfraxetin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.